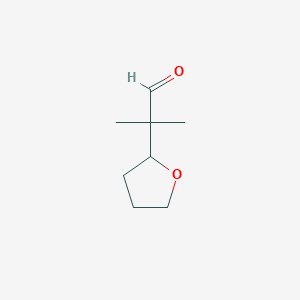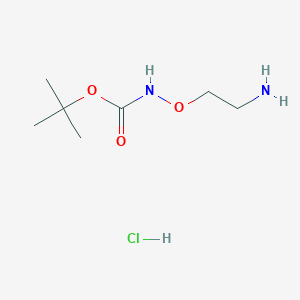
2-(4-Sec-butylphenyl)-6-methylquinoline-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-(4-Sec-butylphenyl)-6-methylquinoline-4-carboxylic acid” is a complex organic molecule. It contains a quinoline backbone, which is a heterocyclic aromatic organic compound with the chemical formula C9H7N. Quinolines are used in the manufacture of dyes, the preparation of hydroxyquinoline sulfate and niacin. They are also found in several natural products .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, starting with the formation of the quinoline backbone, followed by various functional group interconversions and additions . The exact method would depend on the specific reagents and conditions used .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a quinoline ring, a carboxylic acid group, a sec-butyl group, and a methyl group . The exact structure would need to be confirmed using techniques such as nuclear magnetic resonance (NMR) spectroscopy or X-ray crystallography.
Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the electron-rich quinoline ring and the electron-withdrawing carboxylic acid group. It could potentially undergo a variety of reactions, including electrophilic aromatic substitution, nucleophilic substitution, and acid-base reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar carboxylic acid group could enhance its solubility in water, while the nonpolar sec-butyl and methyl groups could enhance its solubility in organic solvents .
Aplicaciones Científicas De Investigación
Synthetic Studies and Structural Analysis
- Synthetic studies on similar compounds, like 4H-Chromene-2-carboxylic acid derivatives, have shown their use in structural-activity relationship studies of antitumor antibiotic tetrahydroisoquinoline natural products (Li et al., 2013).
- Investigations into the synthesis and crystal structure of various organic acid-base adducts using 2-methylquinoline, a compound structurally related to 2-(4-Sec-butylphenyl)-6-methylquinoline-4-carboxylic acid, have been conducted to understand noncovalent interactions in these compounds (Gao et al., 2014).
Synthesis and Chemical Transformations
- The synthesis of highly congested amino derivatives of similar quinoline compounds has been explored, providing insights into novel synthetic methods and potential applications in medicinal chemistry (Farhanullah et al., 2009).
- Research on the crystal and molecular structure of organic acid-base adducts from 2-methylquinoline with various acids contributes to the understanding of the structure and potential applications of quinoline derivatives (Jin et al., 2012).
Biological Activities
- Studies on 2-Methyl- and 2-Styrylquinoline-4-Carboxylic Acids, similar to the compound of interest, have shown that these compounds possess anti-inflammatory, analgesic, antimicrobial, and antifungal activities (Dubrovin et al., 2015).
Photoluminescence and Semiconductor Properties
- A study on a related compound, [Zn(CH3OH)4(MCA)2] with 3-hydroxy-2-methylquinoline-4-carboxylic acid, demonstrated its potential in photoluminescence and as a semiconductor, showing an emission in the blue region (Yi et al., 2019).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
2-(4-butan-2-ylphenyl)-6-methylquinoline-4-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO2/c1-4-14(3)15-6-8-16(9-7-15)20-12-18(21(23)24)17-11-13(2)5-10-19(17)22-20/h5-12,14H,4H2,1-3H3,(H,23,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUROZFAZGZTCTO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)C)C(=C2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(2-fluorophenyl)-2-{[3-(2-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2366805.png)
![1-(3,4-dihydroquinolin-1(2H)-yl)-2-((7-fluoro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)ethanone](/img/structure/B2366806.png)
![N-(2-ethylphenyl)-2-({8-oxo-7-phenyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}sulfanyl)acetamide](/img/structure/B2366807.png)
![ethyl 2-(2-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)acetamido)acetate dioxalate](/img/structure/B2366810.png)


![[(1E)-1,2,3,4-tetrahydronaphthalen-1-ylidene]amino 4-methoxybenzene-1-sulfonate](/img/structure/B2366813.png)

![{4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-2-yl}methanamine dihydrochloride](/img/structure/B2366818.png)
![1-[2-(1H-indol-3-yl)ethyl]-3-[4-[2-(1H-indol-3-yl)ethylcarbamoylamino]phenyl]urea](/img/structure/B2366820.png)
![2-[5-[Methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-1,3,4-thiadiazol-2-yl]acetic acid](/img/structure/B2366823.png)


![4-Methyl-2-{[2-(trifluoromethyl)quinazolin-4-yl]amino}pentanoic acid](/img/structure/B2366828.png)
